Minaprine - 25905-77-5

Minaprine

Catalog Number: EVT-276396
CAS Number: 25905-77-5
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minaprine, chemically known as 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine, is an aminopyridazine derivative. [] While initially investigated for its psychotropic effects, including antidepressant and psychostimulant properties, [] Minaprine's mechanism of action and potential applications extend beyond these initial classifications. Research indicates that it interacts with various neurotransmitter systems, influencing both serotonergic and dopaminergic pathways. [] This makes Minaprine a valuable tool in studying these systems and their roles in various neurological processes.

Future Directions
  • Exploring Clinical Applications in Specific Neurological Disorders: While Minaprine's use as an antidepressant is established, its therapeutic potential in other neurological conditions, such as Alzheimer's disease and stroke, warrants further clinical investigation. [, ]

Compound Description: 4-Hydroxyminaprine is the major metabolite of minaprine formed via 4-hydroxylation of the aromatic ring. [, ] This metabolic pathway is consistent across various species and in vitro models. []

Relevance: The formation of 4-Hydroxyminaprine is a key metabolic pathway for minaprine. The ratio of minaprine to 4-Hydroxyminaprine varies between species with dogs displaying a lower ratio compared to monkeys, rats and humans. [] The cytochrome P450IID subfamily, specifically the P450IID6 enzyme, plays a significant role in the 4-hydroxylation of minaprine in humans. [] This metabolic difference may be an important consideration in understanding species-dependent responses to minaprine.

Minaprine N-oxide:

Compound Description: Minaprine N-oxide (M4) is a metabolite of Minaprine formed through N-oxidation. [, ]

Relevance: Minaprine N-oxide is a significant metabolite of minaprine, particularly in dogs and humans identified as "limited hydroxylators". [] It appears rapidly in the blood following minaprine administration, highlighting the rapid metabolism of the parent drug. [] In dogs administered a 20 mg/kg dose of minaprine, high concentrations of minaprine N-oxide were observed in plasma and erythrocytes alongside high concentrations of minaprine, coinciding with the onset of seizures. [] This suggests a potential role of minaprine N-oxide in the adverse effects observed with higher doses of minaprine.

3-[2-(3-Oxo)morpholino-ethylamino]-4-methyl-6-phenylpyridazine:

Compound Description: This compound, also referred to as metabolite A, is a circulating metabolite of minaprine. []

Relevance: 3-[2-(3-Oxo)morpholino-ethylamino]-4-methyl-6-phenylpyridazine is one of the major circulating metabolites of minaprine found in plasma. [] Its rapid appearance in the blood following minaprine administration further emphasizes the rapid and extensive metabolism of minaprine. [] This metabolite is also found in brain tissue, indicating its ability to cross the blood-brain barrier. []

3-Amino-4-methyl-6-phenylpyridazine:

Compound Description: This compound is a metabolite of minaprine identified in both blood and urine. []

Relevance: The presence of 3-amino-4-methyl-6-phenylpyridazine as a metabolite suggests a metabolic pathway involving the cleavage of the morpholinoethylamino side chain from the minaprine structure. [] While this metabolite was detected in blood, further research is needed to understand its pharmacological activity and potential contribution to minaprine's overall effects.

3-[2-(Aminoethyl)ethylamino]-4-methyl-6-phenylpyridazine:

Compound Description: This compound is a metabolite of minaprine identified in blood and urine samples. []

Relevance: The presence of 3-[2-(Aminoethyl)ethylamino]-4-methyl-6-phenylpyridazine suggests an N-dealkylation metabolic pathway for minaprine. [] Similar to 3-amino-4-methyl-6-phenylpyridazine, further research is needed to determine its pharmacological profile and significance in the context of minaprine's effects.

Desmethylminaprine:

Compound Description: Desmethylminaprine is a structural analog of Minaprine, lacking a methyl group on the pyridazine ring. []

Relevance: Desmethylminaprine has been investigated for its structural similarities to minaprine. Crystal structure analysis of desmethylminaprine dihydrochloride monohydrate provided insights into the electronic delocalization within the aminopyridazinium moiety. [] This information can be valuable in understanding structure-activity relationships within this class of compounds and guiding the design of novel analogs with potentially improved pharmacological properties.

SR 46559A (3-(N-(2-diethylamino-2-methylpropyl)-6-phenyl-5-propylpyridazinamine sesquifumarate):

Compound Description: SR 46559A is a potent, orally active muscarinic agonist developed from modifications of the minaprine structure. [] It exhibits high affinity for muscarinic M1 receptors, significantly greater than minaprine. []

Relevance: SR 46559A highlights the successful utilization of minaprine as a lead structure in drug discovery. [] Despite its structural similarity to minaprine, SR 46559A exhibits a distinct pharmacological profile, emphasizing the impact of even minor structural modifications on receptor binding and activity. Importantly, SR 46559A retains a favorable safety profile, lacking the cholinergic syndrome typically associated with other muscarinic agonists. []

Compound Description: CM 30366 is a known metabolite of Minaprine. []

Relevance: Unlike minaprine and the minaprine derivative SR 95191, CM 30366 does not demonstrate an inhibitory effect on monoamine oxidase activity in ex vivo or in vitro settings. [] This suggests that the monoamine oxidase inhibition observed with minaprine in vivo is not solely attributable to CM 30366 and might involve other metabolites or mechanisms.

Compound Description: SR 95191 is a derivative of Minaprine and acts as a potent, reversible, and selective inhibitor of monoamine oxidase A (MAO-A). [] It exhibits greater potency than minaprine in inhibiting MAO-A both ex vivo and in vitro. []

Relevance: SR 95191 exemplifies how structural modifications of minaprine can lead to compounds with enhanced selectivity and potency towards specific targets. [] Its profile as an MAO-A inhibitor distinguishes it from minaprine, which displays a more complex pharmacological profile. [] Notably, in studies on muricide behavior in rats, SR 95191's effects align with its MAO-A inhibitory activity, whereas minaprine and CM 30366 demonstrate distinct effects. []

3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y):

Compound Description: This compound is a minaprine analog designed as an acetylcholinesterase (AChE) inhibitor. [] It exhibits significantly greater potency compared to minaprine, with an IC50 of 0.12 μM on purified AChE (electric eel). []

Relevance: 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine highlights the potential of minaprine analogs as AChE inhibitors. [] The significant increase in potency compared to minaprine underscores the impact of specific structural modifications, particularly the change from a 2- to a 4-5-carbon unit distance between the pyridazine ring and the cationic head, on AChE inhibitory activity. []

Source and Classification

Minaprine, with the chemical formula C17H22N4OC_{17}H_{22}N_{4}O and a molar mass of approximately 298.39gmol1298.39\,g\cdot mol^{-1}, belongs to the class of drugs known as monoamine oxidase inhibitors. It acts primarily as a reversible inhibitor of monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine . Its development dates back to the late 1970s, with its synthesis first disclosed in patents published in 1979 .

Synthesis Analysis

The synthesis of minaprine involves several key steps:

  1. Formation of Pyridazine: The synthesis begins with the reaction between acetophenone and pyruvic acid to form a pyrazidinone intermediate. This compound is then treated with hydrazine to facilitate ring formation, resulting in the desired pyridazine structure.
  2. Chloro-Substitution: The pyridazine derivative is subsequently converted to a chloro-substituted form via treatment with phosphoryl chloride.
  3. Final Reaction: The final step involves reacting this chloro-substituted pyridazine with a primary amine group from a morpholine derivative, yielding minaprine .

This multi-step synthesis highlights the complexity involved in producing minaprine and its derivatives.

Molecular Structure Analysis

Minaprine's molecular structure can be described as follows:

  • Core Structure: The compound features a pyridazine ring, which is central to its activity as an antidepressant.
  • Functional Groups: It contains various functional groups, including morpholino and phenyl groups that contribute to its pharmacological properties.
  • 3D Structure: The three-dimensional conformation of minaprine can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, revealing the spatial arrangement of atoms and potential interactions with biological targets .

The structural analysis indicates that specific substitutions on the pyridazine ring are crucial for its biological activity.

Chemical Reactions Analysis

Minaprine undergoes several chemical reactions that can modify its structure and potentially enhance its pharmacological properties:

These reactions underscore the compound's versatility and potential for further development.

Mechanism of Action

Minaprine's mechanism of action primarily involves:

  • Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase A, minaprine increases levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which is associated with mood enhancement.
  • Cholinomimetic Activity: It has been shown to exhibit cholinomimetic effects by selectively interacting with muscarinic receptors, potentially improving cognitive functions .
  • Beta-Adrenergic Modulation: Studies indicate that minaprine may modulate beta-adrenergic receptor activity, thereby influencing cAMP levels and neurotransmitter release dynamics in neuronal tissues .

This multifaceted mechanism suggests that minaprine could have broader therapeutic applications beyond depression.

Physical and Chemical Properties Analysis

Minaprine exhibits several notable physical and chemical properties:

These properties are essential for understanding how minaprine behaves under various conditions during synthesis and application.

Applications

Minaprine's applications extend beyond its initial use as an antidepressant:

  1. Antibiotic Activity: Research has shown that minaprine possesses significant antibacterial properties against resistant strains such as Mycobacterium chelonae and Mycobacterium abscessus .
  2. Cognitive Enhancement: Due to its cholinomimetic properties, there is potential for using minaprine in treating cognitive impairments associated with aging or neurodegenerative diseases .
  3. Anti-inflammatory Research: The hydroxymethylation products derived from minaprine have demonstrated enhanced anti-inflammatory effects, suggesting potential applications in inflammatory diseases .
Historical Context and Evolution of Minaprine in Psychopharmacology

Early Development and Initial Clinical Applications in Mood Disorders

Minaprine (C₁₇H₂₂N₄O), initially marketed under brand names Cantor and Brantur, emerged in the 1980s as a structurally novel psychotropic agent with the chemical name 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine. Synthesized through a reaction between chloro-substituted pyridazine and a morpholine derivative primary amine, its molecular architecture featured an aminopyridazine core distinct from tricyclic antidepressants and monoamine oxidase inhibitors (MAOIs) prevalent at the time [1] [7]. Preclinical characterization revealed a multifaceted neurochemical profile: minaprine functioned as a reversible inhibitor of monoamine oxidase A (RIMA) in rat models, elevated striatal acetylcholine (60%) and hippocampal acetylcholine (35%) content, and demonstrated dopaminergic agonist properties by antagonizing neuroleptic-induced catalepsy and inducing stereotypies blocked by neuroleptic agents [1] [4] [10]. Unlike conventional tricyclic antidepressants, it lacked significant anticholinergic effects or noradrenergic activity, contributing to its initially favourable cardiovascular tolerability profile [10].

Clinical development targeted mood disorders, particularly depression with inhibitory features. A pivotal six-week double-blind trial compared minaprine (200 mg daily) against amitriptyline (75-150 mg daily) in 144 patients with major depression. Both agents achieved statistically significant and comparable reductions in Hamilton Rating Scale for Depression (HRSD) scores by the endpoint. Critically, minaprine exhibited a significantly lower incidence of typical tricyclic side effects, notably drowsiness and dry mouth, positioning it as a potentially better-tolerated alternative [7]. Subsequent trials against nomifensine and maprotiline further supported its efficacy in "masked" or inhibited depressive subtypes [7]. Its mechanism, while not fully elucidated, was understood to involve complex interactions beyond simple monoamine reuptake inhibition, including facilitation of serotonergic and dopaminergic transmission, weak acetylcholinesterase inhibition at high concentrations, and modulation of 5-HT receptor density following subacute treatment [4] [10].

  • Table 1: Key Neurochemical Properties of Minaprine vs. Representative Antidepressants
    Neurochemical ParameterMinaprine EffectTricyclic Antidepressant (e.g., Amitriptyline) EffectTypical MAOI (e.g., Phenelzine) Effect
    Monoamine Oxidase A InhibitionReversible (RIMA)NoneIrreversible
    Striatal Acetylcholine LevelsSignificantly Increased (≈60%)Variable (Often Increased)Minimal Change
    Dopaminergic ActivityAgonistic (Catalepsy antagonism, stereotypies)Weak/NoneWeak/None
    Muscarinic Receptor BlockadeNegligibleStrongNegligible
    Noradrenergic EffectsNone DemonstratedReuptake InhibitionVariable

Withdrawal from Markets: Mechanistic and Regulatory Implications

Despite initial promise and established clinical use, primarily in France, minaprine was withdrawn from global markets in 1996. This decisive regulatory action stemmed directly from post-marketing surveillance data identifying an unacceptable risk of dose-dependent convulsions in patients [1] [8]. The incidence, while relatively rare, presented a significant safety hazard that was not adequately predicted during pre-marketing clinical trials. This phenomenon highlighted a critical limitation of controlled trial environments in detecting rare but severe adverse events, emphasizing the indispensable role of robust pharmacovigilance systems in identifying risks only manifest upon broader, real-world utilization [1].

The propensity for seizures suggested complex neurochemical disruptions. Research implicated minaprine's ability to significantly elevate acetylcholine levels in critical brain regions like the striatum. Acetylcholine, acting as an excitatory neurotransmitter, can lower the seizure threshold when present in excess. Furthermore, while minaprine weakly inhibited acetylcholinesterase in vitro at high concentrations (40-160 μM), the timing of acetylcholine elevation in vivo (peaking at 30 minutes post-administration) did not correlate with the brief period of weak acetylcholinesterase inhibition observed (only 18% decrease at 5 minutes), suggesting the convulsant effect was likely mediated by other mechanisms or potentially an active metabolite [4]. Dopaminergic modulation was also implicated; while partial prevention of acetylcholine elevation by dopamine receptor blockade (pimozide) suggested dopaminergic involvement in minaprine's neurochemical profile, a direct link to seizure genesis remained less clear [4]. The withdrawal of minaprine underscored the delicate balance in modulating multiple neurotransmitter systems and served as a case study in the unpredictability of neurochemical cascades leading to serious adverse events like seizures, even with drugs lacking traditional pro-convulsant mechanisms.

  • Table 2: Minaprine Withdrawal in Context of Other Marketed Psychotropics
    Drug Name (INN)Primary IndicationYear WithdrawnPrimary Reason for WithdrawalKey Neurochemical Mechanism Implicated
    MinaprineDepression1996ConvulsionsElevated Striatal Acetylcholine; ?Metabolite
    NomifensineDepression1986Hemolytic AnemiaImmune-mediated (Not direct neurochemical)
    PhenacetinAnalgesic1983Nephropathy, CarcinogenicityHepatic metabolism to toxic compounds
    AstemizoleAllergy1999Fatal Arrhythmias (QT prolongation)hERG K+ Channel Blockade
    TerfenadineAllergy1997Fatal Arrhythmias (QT prolongation)hERG K+ Channel Blockade (Metabolite-dependent)

Shift from Therapeutic Use to Research Tool in Neuropharmacology

Following its withdrawal, minaprine transitioned from a therapeutic agent to a valuable probe in basic neuropharmacological research. Its unique neurochemical signature – particularly its ability to elevate acetylcholine without strong direct muscarinic agonism or profound acetylcholinesterase inhibition – made it a useful tool for dissecting cholinergic regulatory pathways and dopaminergic-cholinergic interactions in the striatum. Studies leveraging minaprine helped elucidate the complex interplay between dopamine receptor stimulation and subsequent acetylcholine release, relevant to disorders like Parkinson's disease (where striatal dopamine loss leads to acetylcholine overactivity) and potentially schizophrenia [4] [6]. Research demonstrated that minaprine's acetylcholine-elevating effect in the striatum was partially dependent on intact dopaminergic transmission, as pre-treatment with the dopamine receptor blocker pimozide attenuated this increase [4].

More recently, minaprine has found renewed relevance through molecular transformation studies aimed at repurposing its core structure for novel therapeutic applications beyond psychiatry. Utilizing gamma irradiation (30 kGy) on minaprine dissolved in methanol, researchers generated a novel hydroxymethylated hydropyridazine derivative termed minaprinol (C₁₈H₂₇N₄O₂) [2]. Structural characterization via NMR and HRESIMS confirmed the addition of a hydroxymethyl group (-CH₂OH) to the aminopyridazine nitrogen, creating an unusual hydropyridazine structure. This radiolytically modified compound exhibited dramatically enhanced anti-inflammatory properties compared to the parent minaprine. In vitro studies using LPS-stimulated RAW 264.7 and DH82 macrophage cells demonstrated that minaprinol potently inhibited the production of key inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, it effectively suppressed the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and reduced the secretion of pro-inflammatory cytokines TNF-α, IL-6, and IL-10 [2]. This transformation exemplifies the potential of modifying withdrawn drugs to generate derivatives with novel, therapeutically relevant biological activities, effectively repositioning minaprine's chemical scaffold into the inflammatory disease research domain. These findings highlight minaprine's ongoing utility in exploring neurochemical interactions and as a starting point for developing new anti-inflammatory agents.

  • Table 3: Research Applications of Minaprine and Derivatives
    Research Focus AreaModel SystemKey FindingPotential Research/Translational Value
    Cholinergic-Dopaminergic CrosstalkRat Striatum In VivoMinaprine ↑ ACh (Dopamine D2-dependent); Weak reversible MAO-A inhibitionTool for studying basal ganglia pathophysiology (Parkinson's)
    Radiolytic Molecular TransformationIn Vitro (RAW 264.7, DH82 cells)Minaprinol (derivative): ↓ NO, ↓ PGE2, ↓ iNOS/COX-2, ↓ TNF-α/IL-6 vs. MinaprineProof-of-concept for novel anti-inflammatory drug development
    Neurochemical Specificity ProfilingIn Vitro Receptor/Uptake AssaysNo direct monoamine uptake block; Weak AChE inhibition only at high [ ]Tool for probing indirect neurotransmitter modulation mechanisms

Properties

CAS Number

25905-77-5

Product Name

Minaprine

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20)

InChI Key

LDMWSLGGVTVJPG-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3

Solubility

7.01e-02 g/L

Synonyms

3-(2-morpholino-ethylamino)-4-methyl-6-phenyl pyridazine, dihydrochloride
3-(morpholinoethyl)amino-4-methyl-6-phenylpyridazine
Agr 1240
Cantor
minaprine
minaprine dihydrochloride
MINAPRINE HYDROCHLORIDE

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.